N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
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Overview
Description
N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzyl, bromophenyl, sulfonyl, thiophenyl, and oxazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thiophene and bromophenyl groups. The final step often involves the sulfonylation and benzylation of the intermediate compound. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- N-benzyl-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
- N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine
Uniqueness
N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated analogs, potentially offering different biological and chemical properties .
Properties
IUPAC Name |
N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3S2/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)26-18(23-20)17-7-4-12-27-17/h1-12,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCEMYVSRTQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414580 |
Source
|
Record name | N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7065-50-1 |
Source
|
Record name | N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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